4-(Heptyloxy)phenyl 4-cyanobenzoate
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Overview
Description
4-(Heptyloxy)phenyl 4-cyanobenzoate is an organic compound with the molecular formula C21H23NO3. It is a derivative of benzoic acid and is characterized by the presence of a heptyloxy group attached to a phenyl ring, which is further connected to a cyanobenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptyloxy)phenyl 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 4-(heptyloxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Heptyloxy)phenyl 4-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyanobenzoate group to other functional groups.
Substitution: The heptyloxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium alkoxides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of alkoxy-substituted phenyl cyanobenzoates .
Scientific Research Applications
4-(Heptyloxy)phenyl 4-cyanobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Heptyloxy)phenyl 4-cyanobenzoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit anti-inflammatory activity by repressing the MAPK/NF-κB signaling pathways in certain models. This suggests its potential role in modulating inflammatory responses and its application in treating conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
4-(Heptyloxy)phenol: This compound is structurally similar but lacks the cyanobenzoate group.
Phenyl 4-cyanobenzoate: This compound is similar but does not have the heptyloxy group.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
58087-05-1 |
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Molecular Formula |
C21H23NO3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(4-heptoxyphenyl) 4-cyanobenzoate |
InChI |
InChI=1S/C21H23NO3/c1-2-3-4-5-6-15-24-19-11-13-20(14-12-19)25-21(23)18-9-7-17(16-22)8-10-18/h7-14H,2-6,15H2,1H3 |
InChI Key |
BFZKPGRRFVQJQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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